molecular formula C13H18N4O B2516394 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320177-55-5

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2516394
CAS No.: 2320177-55-5
M. Wt: 246.314
InChI Key: IDJYKWDTFUGVGN-UHFFFAOYSA-N
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Description

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of a cyclohexene ring, an azetidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the cyclohexene and triazole moieties through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclohex-3-ene-1-carboxylate
  • 3-methyl-1’H-spiro[cyclohex3ene-1,4’-isoquinoline]-1’,3’,5(2’H)-trione
  • (1’R,4AS,8AR)-3’-METHYL-3,4,4A,5,6,7,8,8A-OCTAHYDROSPIRO[CHROMENE-2,1’-CYCLOHEX3ENE]

Uniqueness

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse reactivity make it a valuable compound for various applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(12-4-2-1-3-5-12)16-6-11(7-16)8-17-10-14-9-15-17/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJYKWDTFUGVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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